(2R,3S,11bS)-Dihydrotetrabenazine L-Val

VMAT2 Stereoselectivity Binding Affinity

Sourcing an incorrect dihydrotetrabenazine isomer can invalidate ANDA impurity profiling. This certified (2R,3S,11bS)-L-Val ester reference standard solves that by providing stereochemical certainty for method validation. - Distinguishes the >9,000-fold VMAT2 affinity difference among isomers (Ki from 3.96 to >36,400 nM). - Enables precise UPLC/LC-MS quantification of this specific 11bS-configured impurity per regulatory requirements. - Supplied with full analytical certification for immediate use in quality control.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
Cat. No. B13849179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,11bS)-Dihydrotetrabenazine L-Val
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
InChIInChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m0/s1
InChIKeyGEJDGVNQKABXKG-YPIYEQTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





About (2R,3S,11bS)-Dihydrotetrabenazine L-Val


(2R,3S,11bS)-Dihydrotetrabenazine L-Val is a stereochemically defined L-valine ester prodrug of a specific dihydrotetrabenazine (DHTBZ) isomer, a class of compounds that act as inhibitors of the vesicular monoamine transporter 2 (VMAT2) [1]. It is a structural analog of the FDA-approved drug valbenazine, which is the (2S,3R,11bR) stereoisomer L-valine ester [2]. This compound is primarily utilized as a high-purity reference standard for analytical method development, quality control, and research into VMAT2 pharmacology, and is not intended for human therapeutic use [3].

Why (2R,3S,11bS)-DHTBZ L-Val Cannot Be Substituted


Substitution with a generic 'dihydrotetrabenazine' or even a closely related L-valine ester is scientifically invalid due to extreme stereochemical sensitivity of the VMAT2 target. The VMAT2 binding affinity among the eight possible dihydrotetrabenazine stereoisomers varies by over 9,000-fold, with Ki values ranging from 3.96 nM for the most potent (2R,3R,11bR) isomer to >36,400 nM for the least potent [1]. Furthermore, in vivo target occupancy in the brain is only observed for diastereomers possessing the 11bR absolute configuration, not the 11bS configuration [2]. Therefore, the precise (2R,3S,11bS) stereochemistry and its L-Val esterification confer distinct pharmacological properties that are not replicated by other isomers or salt forms. The following quantitative evidence details these critical, non-interchangeable differences.

Differentiating Evidence: (2R,3S,11bS)-DHTBZ L-Val


VMAT2 Stereoselective Binding

The VMAT2 binding affinity of dihydrotetrabenazine is highly stereospecific. The (2R,3R,11bR) isomer (Ki=3.96 nM) exhibits the highest affinity among all eight stereoisomers, while the (2S,3S,11bS) isomer is essentially inactive (Ki>36,400 nM) [1]. This represents a >9,000-fold difference in potency based solely on stereochemistry. The (2R,3S,11bS) configuration of the target compound, being a distinct stereoisomer, is predicted to have an intermediate affinity, but its precise Ki value is not reported in the primary literature; its procurement value lies in its use as a specific impurity or analytical reference standard for tetrabenazine and valbenazine formulations [2].

VMAT2 Stereoselectivity Binding Affinity

In Vivo Brain Occupancy: 11bR Configuration

A PET imaging study in monkey brain evaluated the in vivo VMAT2 occupancy of four DHTBZ diastereomers. Occupancy was only observed for diastereomers with the 11bR absolute configuration; no measurable in vivo occupancy was detected for the 11bS diastereomer [1]. The target compound possesses the 11bS configuration, indicating it would not exhibit significant in vivo VMAT2 occupancy in the brain under the conditions tested. This contrasts with the approved drug valbenazine, which is a prodrug for the active 11bR isomer.

PET Imaging VMAT2 Occupancy In Vivo Pharmacology

Valbenazine vs. Tetrabenazine Metabolite Profiles

The L-valine ester prodrug strategy employed in valbenazine (the (2S,3R,11bR) isomer L-Val ester) yields a distinct pharmacokinetic profile compared to the active metabolite generated from tetrabenazine. Valbenazine demonstrates a Tmax of 0.5-1.0 hours and an elimination half-life of 15-22 hours for its active metabolite, (+)-α-HTBZ [1]. In contrast, when (+)-α-HTBZ is generated from tetrabenazine, its half-life is considerably shorter (6 hours) and Tmax is 1.5 hours [1]. The target compound, as a different stereoisomer L-Val ester, is expected to exhibit a unique hydrolysis rate and metabolite profile distinct from both valbenazine and tetrabenazine, making it a valuable tool for comparative pharmacokinetic studies and as an impurity marker .

Pharmacokinetics Prodrug Metabolism

Active Metabolite VMAT2 Potency

The active metabolite of valbenazine, (+)-α-DHTBZ (NBI-98782, the 2S,3R,11bR isomer), exhibits high VMAT2 inhibitory potency with Ki values ranging from 1.0-4.2 nM across rat and human tissues [1]. This is approximately 40-60 times more potent than the parent valbenazine prodrug (Ki ≈ 150 nM) [2]. The target compound, (2R,3S,11bS)-Dihydrotetrabenazine L-Val, is an L-valine ester of a different stereoisomer and is expected to have a distinct metabolic fate and a significantly lower VMAT2 affinity compared to the active metabolite of valbenazine, based on the established stereochemical SAR for this class [3].

VMAT2 Inhibition Structure-Activity Relationship Selectivity

Applications of (2R,3S,11bS)-DHTBZ L-Val


Impurity Profiling Reference Standard

This compound serves as a certified reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC, LC-MS) used to detect and quantify specific dihydrotetrabenazine impurities in tetrabenazine and valbenazine drug substances and finished products. Its precise (2R,3S,11bS) stereochemistry is crucial for accurate identification and quantification of this specific impurity, which is required for Abbreviated New Drug Application (ANDA) submissions and quality control during commercial production [1].

VMAT2 Stereochemical SAR Tool

The compound is a key tool for academic and industrial research groups studying the stereochemical determinants of VMAT2 binding, transport inhibition, and prodrug activation. Its unique stereochemical configuration allows for direct comparison with other characterized isomers (e.g., the active (2R,3R,11bR) isomer and the FDA-approved valbenazine isomer) to map the VMAT2 pharmacophore with high precision [2].

In Vitro Metabolism and Prodrug Hydrolysis

The L-valine ester moiety makes this compound a valuable substrate for investigating esterase-mediated prodrug activation. Comparative studies using this isomer alongside valbenazine and other DHTBZ esters can elucidate the stereoselectivity of esterases involved in the hydrolysis of VMAT2 inhibitor prodrugs, providing critical data for the rational design of next-generation therapeutics with improved pharmacokinetic properties [3].

Process Control and Intermediate Characterization

During the asymmetric synthesis of tetrabenazine or valbenazine, stereochemical control is paramount. This compound can be used as a marker to monitor for unwanted stereoisomer formation during key synthetic steps, such as the reduction of tetrabenazine or the esterification of dihydrotetrabenazine, ensuring process robustness and product purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S,11bS)-Dihydrotetrabenazine L-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.